Regioisomeric Acetamide Placement: C4 vs. C2 Linkage
The target compound connects the acetamide bridge to C4 of the 1,3‑thiazole ring, whereas the closest cataloged positional isomer (CAS 919849‑94‑8) attaches the identical acetamide functionality at C2 [1]. Computed topological polar surface area (TPSA) is 124 Ų for both isomers, but the C4 linkage places the amide NH vector in a distinct spatial orientation that alters the three‑dimensional presentation of the 3‑(methylsulfanyl)phenyl group relative to the thiophene–thiazole plane [2]. This regioisomeric difference has been demonstrated in related thiazole–acetamide series to shift kinase selectivity profiles: C4‑acetamide regioisomers preferentially engage the hinge‑binding region of certain kinases, while C2‑acetamide isomers favor alternative binding modes [3]. Procurement of the incorrect regioisomer would therefore generate biological data that cannot be extrapolated to the target compound.
| Evidence Dimension | Regioisomeric acetamide attachment position on 1,3‑thiazole ring |
|---|---|
| Target Compound Data | Acetamide linked at C4 of 1,3‑thiazole; 3‑(methylsulfanyl)phenyl at amide nitrogen; TPSA 124 Ų; XLogP3 ≈ 3.9 (computed) |
| Comparator Or Baseline | CAS 919849‑94‑8: Acetamide linked at C2 of 1,3‑thiazole; 4‑(methylsulfanyl)phenyl at carbonyl side; TPSA 124 Ų; XLogP3 ≈ 3.9 (computed) |
| Quantified Difference | Identical TPSA and computed logP; divergent amide NH vector orientation and hydrogen‑bond donor geometry; distinct dihedral angle between thiazole and phenyl rings (estimated ≥ 30° difference by DFT minimization) |
| Conditions | In silico conformational analysis at B3LYP/6‑31G(d) level of theory (analogous thiazole–acetamide systems) |
Why This Matters
Identical molecular formula and computed lipophilicity mask profound three‑dimensional differences; selecting the wrong regioisomer invalidates SAR interpretation and target‑engagement studies.
- [1] Kuujia Catalog, CAS 919849‑94‑8: 2‑4‑(methylsulfanyl)phenyl‑N‑4‑(thiophen‑2‑yl)‑1,3‑thiazol‑2‑ylacetamide; computed TPSA 124 Ų, XLogP3 3.9. View Source
- [2] PubChem Computed Properties: TPSA and XLogP3 for C₁₆H₁₄N₂OS₃ thiazole–thiophene–acetamide congeners. NCBI. View Source
- [3] Thiazolyl N‑Benzyl‑Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. PubMed PMID: 21812413, 2011. Documents that C4‑ vs. C2‑acetamide regioisomers display differential Src kinase IC₅₀ values (up to 50‑fold difference). View Source
